molecular formula C24H24N2O5S B6561496 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide CAS No. 946334-93-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide

Cat. No.: B6561496
CAS No.: 946334-93-6
M. Wt: 452.5 g/mol
InChI Key: SPEVBOZLBLJIIB-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide is a complex organic compound characterized by its benzenesulfonyl and tetrahydroquinoline moieties, combined with a benzamide structure

Preparation Methods

The synthesis of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multiple steps:

  • Synthetic Routes and Reaction Conditions

    • Step 1: The starting material, a suitable substituted tetrahydroquinoline, undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base like pyridine.

    • Step 2: The resulting sulfonylated intermediate is then coupled with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, using a coupling reagent such as triethylamine, to yield the final compound.

  • Industrial Production Methods

    • Large-scale production can be optimized by employing continuous flow reactors, ensuring precise control over temperature and reaction times. Catalysts such as palladium or nickel complexes may be utilized to increase yield and reduce reaction times.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can be subjected to oxidation to introduce additional functional groups.

    • Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    • Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzene ring and tetrahydroquinoline moiety.

  • Common Reagents and Conditions

    • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    • Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

    • Substitution: Electrophilic aromatic substitution using halogens or nitration under acidic conditions.

  • Major Products Formed

    • Oxidation products may include carboxylic acids or quinones, depending on the reaction conditions. Reduction typically yields alcohol or amine derivatives, whereas substitution reactions lead to halogenated or nitrated analogs.

Scientific Research Applications

  • Chemistry

    • Acts as a precursor in the synthesis of more complex molecules, useful in organic synthesis.

  • Biology

    • Used in the design of new biologically active compounds, serving as a template for drug discovery.

  • Medicine

  • Industry

    • Utilized in the creation of advanced materials and specialty chemicals.

Mechanism of Action

  • Molecular Targets and Pathways

    • Interacts with various enzymes and receptors due to its unique three-dimensional structure.

    • The compound might act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions through allosteric modulation.

Comparison with Similar Compounds

  • Similar Compounds

    • N-[1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide: : Shares a similar framework but differs in the nature of the sulfonyl group.

    • N-[1-(Tosyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide: : Contains a tosyl group instead of a benzenesulfonyl group.

    • N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-2,3-dimethoxybenzamide: : Isomers in the structure, involving isoquinoline instead of quinoline.

  • Highlighting Uniqueness

    • The specific combination of benzenesulfonyl and tetrahydroquinoline groups, along with the dimethoxybenzamide moiety, confers unique chemical reactivity and biological activity profiles, distinguishing it from its analogs.

The exploration of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide continues to reveal promising applications across various fields, enhancing our understanding and use of such intricate organic compounds.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-13-14-21-17(16-18)8-7-15-26(21)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEVBOZLBLJIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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